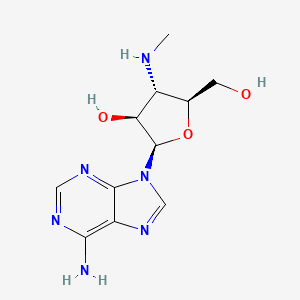
3'-Methylamino-3'-deoxyadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Methylamino-3’-deoxyadenosine: is a modified nucleoside analog derived from adenosine It is characterized by the substitution of a methylamino group at the 3’ position of the ribose sugar, replacing the hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methylamino-3’-deoxyadenosine typically involves the modification of adenosine. One efficient method starts with adenosine, which is reacted with triethyl orthoacetate and acetyl bromide to afford 2’,3’-O-isopropylideneadenosine. This intermediate is then subjected to methylamine to introduce the methylamino group at the 3’ position, followed by deprotection to yield the final product .
Industrial Production Methods: Industrial production of 3’-Methylamino-3’-deoxyadenosine would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 3’-Methylamino-3’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce various amines.
Wissenschaftliche Forschungsanwendungen
3’-Methylamino-3’-deoxyadenosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in inhibiting certain enzymes or pathways, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Wirkmechanismus
The mechanism of action of 3’-Methylamino-3’-deoxyadenosine involves its incorporation into nucleic acids or interaction with specific enzymes. By mimicking natural nucleosides, it can interfere with nucleic acid synthesis or enzyme function, leading to potential therapeutic effects. The molecular targets and pathways involved include DNA and RNA polymerases, as well as various kinases and other enzymes involved in nucleic acid metabolism .
Vergleich Mit ähnlichen Verbindungen
3’-Amino-3’-deoxyadenosine: Similar structure but with an amino group instead of a methylamino group.
2’-Fluoro-2’-deoxyadenosine: Contains a fluorine atom at the 2’ position.
Cordycepin (3’-deoxyadenosine): Lacks the hydroxyl group at the 3’ position.
Uniqueness: 3’-Methylamino-3’-deoxyadenosine is unique due to the presence of the methylamino group, which can confer different chemical and biological properties compared to its analogs. This modification can affect its interaction with enzymes and nucleic acids, potentially leading to distinct therapeutic applications .
Eigenschaften
CAS-Nummer |
134934-83-1 |
|---|---|
Molekularformel |
C11H16N6O3 |
Molekulargewicht |
280.28 g/mol |
IUPAC-Name |
(2R,3S,4S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-(methylamino)oxolan-3-ol |
InChI |
InChI=1S/C11H16N6O3/c1-13-6-5(2-18)20-11(8(6)19)17-4-16-7-9(12)14-3-15-10(7)17/h3-6,8,11,13,18-19H,2H2,1H3,(H2,12,14,15)/t5-,6-,8+,11-/m1/s1 |
InChI-Schlüssel |
ZARAVIBCBGMNJG-JJCHFMHPSA-N |
SMILES |
CNC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
Isomerische SMILES |
CN[C@@H]1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=CN=C32)N)CO |
Kanonische SMILES |
CNC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
Synonyme |
3'-deoxy-3'-methylaminoadenosine 3'-methylamino-3'-deoxyadenosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















